
2-Bromo-5-cyano-3-picoline
Overview
Description
2-Bromo-5-cyano-3-picoline is an organic compound that belongs to the group of pyridines. It is an important chemical intermediate with numerous applications in the chemical industry. The compound has the molecular formula C7H5BrN2 and a molecular weight of 197.03 g/mol. It is also known by other names such as 6-bromo-5-methylnicotinonitrile and 6-bromo-5-methylpyridine-3-carbonitrile.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-cyano-3-picoline typically involves the bromination of 5-cyano-3-picoline. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-cyano-3-picoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyridines.
Reduction: Formation of 2-amino-5-cyano-3-picoline.
Oxidation: Formation of 2-bromo-5-cyanopyridine-3-carboxylic acid.
Scientific Research Applications
2-Bromo-5-cyano-3-picoline has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-5-cyano-3-picoline involves its interaction with various molecular targets and pathways. The bromine and cyano groups on the pyridine ring make it a versatile intermediate that can participate in various chemical reactions. These reactions can lead to the formation of biologically active compounds that interact with specific enzymes, receptors, or other biomolecules .
Comparison with Similar Compounds
2-Bromo-4-methylpyridine: Similar structure but with a methyl group instead of a cyano group.
5-Bromo-2-cyanopyridine: Similar structure but with the bromine and cyano groups in different positions.
3-Bromo-5-cyanopyridine: Similar structure but with the bromine and cyano groups in different positions
Uniqueness: 2-Bromo-5-cyano-3-picoline is unique due to the specific positioning of the bromine and cyano groups on the pyridine ring. This unique structure allows it to participate in specific chemical reactions and makes it a valuable intermediate in the synthesis of various complex organic molecules .
Biological Activity
2-Bromo-5-cyano-3-picoline, an organic compound classified under pyridines, has garnered attention in scientific research for its potential biological activities and applications. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Molecular Formula : CHBrN
Molecular Weight : 197.03 g/mol
CAS Number : 374633-37-1
This compound features a bromine atom and a cyano group attached to a pyridine ring, which contributes to its unique reactivity and biological interactions. The specific positioning of these groups allows for various chemical transformations that can lead to biologically active derivatives.
The biological activity of this compound is largely attributed to its ability to interact with biomolecules, influencing several biochemical pathways. Its mechanism of action may include:
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new compounds with potential biological activities.
- Reduction Reactions : The cyano group can be reduced to an amine, which may enhance the compound's pharmacological properties.
- Oxidation Reactions : The methyl group can be oxidized, potentially yielding compounds with different biological profiles.
Biological Activities
Research has indicated several areas where this compound shows promise:
Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:
Cell Line | IC Value (µM) | Treatment Duration (h) |
---|---|---|
Jurkat | 4.64 ± 0.08 | 48 |
HeLa | 9.22 ± 0.17 | 48 |
MCF-7 | 8.47 ± 0.18 | 48 |
These results suggest that the compound may inhibit cell proliferation effectively, particularly in lymphoid and epithelial cancer cells .
Antimicrobial Activity
Preliminary assessments indicate that compounds related to this compound possess antimicrobial properties. For instance, certain derivatives have shown activity against pathogenic microorganisms at concentrations ranging from 31.25 to 250 µg/mL . This suggests potential applications in developing new antimicrobial agents.
Case Studies and Research Findings
- Anticancer Studies :
- Antimicrobial Assessments :
Q & A
Q. Basic: What synthetic methodologies are commonly employed for 2-Bromo-5-cyano-3-picoline?
Answer:
The synthesis typically involves halogenation and cyanation of pyridine derivatives. For example, bromination of 5-cyano-3-picoline using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN in CCl₄) achieves regioselective substitution at the 2-position . Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids can functionalize pre-brominated intermediates. Key challenges include controlling competing side reactions, which require precise stoichiometry and inert atmospheres .
Q. Advanced: How can researchers resolve contradictions in reported NMR chemical shifts for this compound?
Answer:
Discrepancies often arise from solvent effects, impurities, or tautomerism. To address this:
- Compare data acquired in identical solvents (e.g., CDCl₃ vs. DMSO-d₆) and concentrations.
- Validate purity via HPLC (C18 column, 70:30 acetonitrile/water, λ = 254 nm) .
- Use 2D NMR (HSQC, HMBC) to confirm assignments of Br- and CN-adjacent protons. Cross-reference with X-ray crystallography for absolute configuration verification .
Q. Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- NMR : ¹H and ¹³C spectra identify substituent positions (e.g., Br at δ 8.2 ppm, CN at δ 120-125 ppm in ¹³C) .
- IR : Confirm CN (ν ≈ 2230 cm⁻¹) and C-Br (ν ≈ 560 cm⁻¹) stretches.
- Mass Spectrometry : ESI-MS in positive mode to observe [M+H]⁺ at m/z 213.0 (C₇H₄BrN₂ requires 212.96) .
- Elemental Analysis : Validate %C, H, N within ±0.3% of theoretical values .
Q. Advanced: How to design a kinetic study for optimizing cyanation in 2-Bromo-3-picoline derivatives?
Answer:
- DOE Approach : Vary catalysts (e.g., CuCN vs. Pd/C), temperature (80–120°C), and solvent polarity (DMF vs. THF).
- In-Situ Monitoring : Use FTIR to track CN group formation (2230 cm⁻¹) over time.
- Rate Constants : Calculate using pseudo-first-order kinetics under excess cyanide conditions. Compare activation energies to identify optimal pathways .
Q. Basic: What purification challenges arise with this compound, and how are they addressed?
Answer:
The compound’s low solubility in non-polar solvents complicates crystallization. Solutions include:
- Chromatography : Silica gel column with gradient elution (hexane:ethyl acetate, 4:1 → 1:1).
- Recrystallization : Use mixed solvents (e.g., ethanol/dichloromethane) at low temperatures (−20°C) .
- HPLC Prep : Reverse-phase C18 columns to isolate high-purity fractions (>99%) .
Q. Advanced: What strategies minimize dehalogenation during cross-coupling reactions of this compound?
Answer:
- Catalyst Selection : Use Pd(PPh₃)₄ instead of Pd(OAc)₂ to reduce β-hydride elimination.
- Additives : Include tetrabutylammonium bromide (TBAB) to stabilize the Pd-Br intermediate.
- Temperature Control : Maintain reactions below 80°C to prevent thermal decomposition. Monitor via GC-MS for bromine loss byproducts (e.g., 5-cyano-3-picoline) .
Q. Basic: How do electron-withdrawing groups (Br, CN) influence the reactivity of this compound?
Answer:
The Br and CN groups deactivate the pyridine ring via σ-electron withdrawal, directing electrophilic substitution to the 4-position. In nucleophilic aromatic substitution (SNAr), the 2-Br site becomes reactive under basic conditions (e.g., K₂CO₃ in DMF), enabling functionalization with amines or thiols .
Q. Advanced: Can DFT calculations predict regioselectivity in further functionalization of this compound?
Answer:
Yes. Compute Fukui indices (ƒ⁺ for electrophilic attack) and molecular electrostatic potentials (MEPs) to identify reactive sites. For example:
- Electrophilic Attack : Highest ƒ⁺ at the 4-position due to meta-directing CN and Br.
- Nucleophilic Attack : Localized LUMO at Br-adjacent carbon. Validate with Gaussian09 using B3LYP/6-31G(d) basis set .
Properties
IUPAC Name |
6-bromo-5-methylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c1-5-2-6(3-9)4-10-7(5)8/h2,4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JECOSEMUVCECAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649581 | |
Record name | 6-Bromo-5-methylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374633-37-1 | |
Record name | 6-Bromo-5-methyl-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=374633-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-5-methylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-5-cyano-3-picoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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